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molecular formula C12H16O2S B8302659 Ethyl (3-methylbenzylthio)acetate

Ethyl (3-methylbenzylthio)acetate

Cat. No. B8302659
M. Wt: 224.32 g/mol
InChI Key: IJPKSHRYWKIDBG-UHFFFAOYSA-N
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Patent
US04886835

Procedure details

The procedure is as in Example 29 for the preparation of ethyl (4-methylbenzylthio)acetate, starting with 3-bromomethyltoluene (15 g), a 2M ethanolic solution of sodium ethylate (44.5 cc) and ethyl 2-mercaptoacetate (9.7 g) in ethanol (100 cc). Ethyl (3-methylbenzylthio)acetate (14.4 g) is thereby obtained, and is used in the crude state in the subsequent syntheses.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
[Compound]
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
44.5 mL
Type
reactant
Reaction Step Four
Quantity
9.7 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:15]=[CH:14][C:5]([CH2:6][S:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:4][CH:3]=1.Br[CH2:17]C1C=C(C)C=CC=1.CC[O-].[Na+].SCC(OCC)=O>C(O)C>[CH3:17][C:15]1[CH:14]=[C:5]([CH:4]=[CH:3][CH:2]=1)[CH2:6][S:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(CSCC(=O)OCC)C=C1
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
BrCC=1C=C(C=CC1)C
Step Three
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
44.5 mL
Type
reactant
Smiles
CC[O-].[Na+]
Step Five
Name
Quantity
9.7 g
Type
reactant
Smiles
SCC(=O)OCC
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(CSCC(=O)OCC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 14.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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